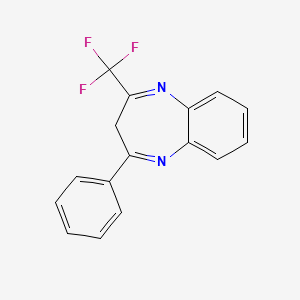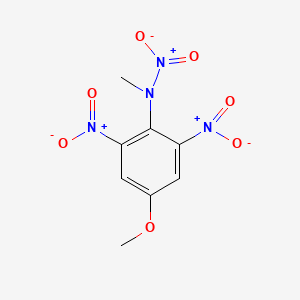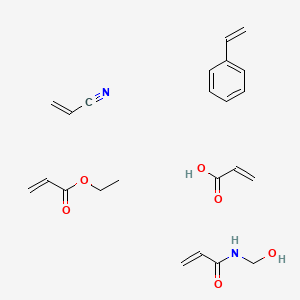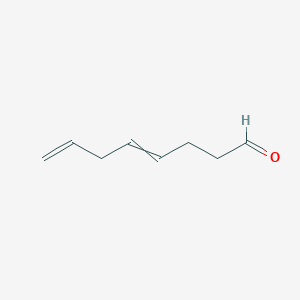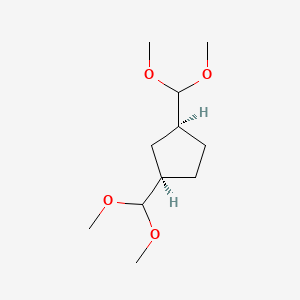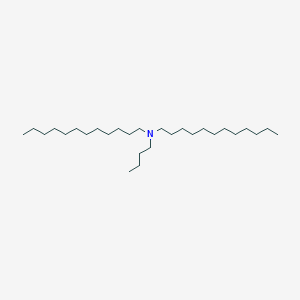
n-Butyl-n-dodecyldodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl-n-dodecyldodecan-1-amine is an organic compound with the molecular formula C28H59N. It is a tertiary amine, characterized by a long carbon chain, which makes it a hydrophobic molecule. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-n-dodecyldodecan-1-amine typically involves the alkylation of dodecylamine with butyl bromide under basic conditions. The reaction can be represented as follows:
C12H25NH2 + C4H9Br → C12H25N(C4H9)H + HBr
In this reaction, dodecylamine (C12H25NH2) reacts with butyl bromide (C4H9Br) in the presence of a base such as sodium hydroxide (NaOH) to form this compound and hydrogen bromide (HBr) as a byproduct.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-n-dodecyldodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
n-Butyl-n-dodecyldodecan-1-amine has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, detergents, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of n-Butyl-n-dodecyldodecan-1-amine involves its interaction with lipid membranes due to its hydrophobic nature. It can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in various applications, such as drug delivery and membrane protein studies.
Comparison with Similar Compounds
Similar Compounds
n-Butylamine: A primary amine with a shorter carbon chain.
n-Dodecylamine: A primary amine with a similar long carbon chain but lacks the butyl group.
n-Butyl-n-octyloctan-1-amine: A tertiary amine with a shorter carbon chain compared to n-Butyl-n-dodecyldodecan-1-amine.
Uniqueness
This compound is unique due to its long carbon chain and tertiary amine structure, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Properties
CAS No. |
52770-72-6 |
|---|---|
Molecular Formula |
C28H59N |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
N-butyl-N-dodecyldodecan-1-amine |
InChI |
InChI=1S/C28H59N/c1-4-7-10-12-14-16-18-20-22-24-27-29(26-9-6-3)28-25-23-21-19-17-15-13-11-8-5-2/h4-28H2,1-3H3 |
InChI Key |
AAYBEEVEVAWXAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


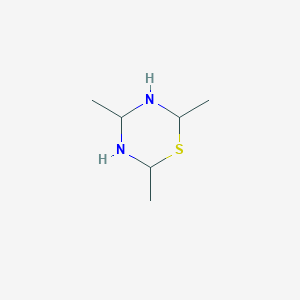

![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
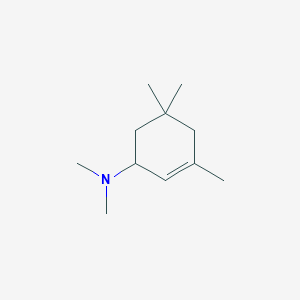
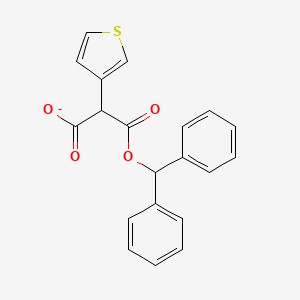
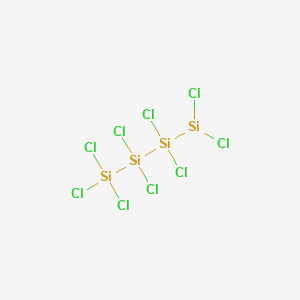
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
